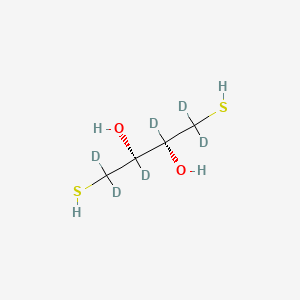
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 is a deuterated form of 1,4-dithiothreitol, a compound widely used in biochemistry and molecular biology. This compound is known for its reducing properties, which make it valuable in various biochemical applications, particularly in the reduction of disulfide bonds in proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves the deuteration of 1,4-dithiothreitol. The process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high purity and consistency of the product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form a disulfide bond.
Reduction: It is primarily used as a reducing agent to break disulfide bonds in proteins.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound include reduced proteins and oxidized forms of the compound itself. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and properties.
Scientific Research Applications
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Employed in the study of protein folding and structure by reducing disulfide bonds.
Medicine: Investigated for its potential therapeutic applications in diseases involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals and other chemical products where reduction reactions are required.
Mechanism of Action
The mechanism of action of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves its ability to donate electrons, thereby reducing disulfide bonds in proteins. This reduction process leads to the cleavage of the disulfide bond, resulting in the formation of two thiol groups. The compound’s molecular targets include proteins with disulfide bonds, and the pathways involved are primarily related to redox reactions.
Comparison with Similar Compounds
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 can be compared with other reducing agents such as:
1,4-Dithiothreitol: The non-deuterated form, which has similar reducing properties but lacks the deuterium atoms.
2-Mercaptoethanol: Another reducing agent used in biochemistry, but with different chemical properties and applications.
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that is more stable and less odorous than 1,4-dithiothreitol.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical techniques, such as NMR spectroscopy, by reducing background noise and improving signal clarity.
Properties
Molecular Formula |
C4H10O2S2 |
|---|---|
Molecular Weight |
160.3 g/mol |
IUPAC Name |
(2S,3S)-1,1,2,3,4,4-hexadeuterio-1,4-bis(sulfanyl)butane-2,3-diol |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D |
InChI Key |
VHJLVAABSRFDPM-XBWBKPPLSA-N |
Isomeric SMILES |
[2H][C@]([C@@]([2H])(C([2H])([2H])S)O)(C([2H])([2H])S)O |
Canonical SMILES |
C(C(C(CS)O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















